2,3:4,6-Di-o-isopropylidene-2-keto-L-gulonic acid monohydrate
2,3:4,6-Di-o-isopropylidene-2-keto-L-gulonic acid monohydrate
Brand Name:
Vulcanchem
CAS No.:
68539-16-2
VCID:
VC0010040
InChI:
InChI=1S/C12H18O7.H2O/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8;/h6-8H,5H2,1-4H3,(H,13,14);1H2/t6-,7+,8-,12+;/m0./s1
SMILES:
CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C.O
Molecular Formula:
C12H20O8
Molecular Weight:
292.28 g/mol
2,3:4,6-Di-o-isopropylidene-2-keto-L-gulonic acid monohydrate
CAS No.: 68539-16-2
Main Products
VCID: VC0010040
Molecular Formula: C12H20O8
Molecular Weight: 292.28 g/mol
CAS No. | 68539-16-2 |
---|---|
Product Name | 2,3:4,6-Di-o-isopropylidene-2-keto-L-gulonic acid monohydrate |
Molecular Formula | C12H20O8 |
Molecular Weight | 292.28 g/mol |
IUPAC Name | (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate |
Standard InChI | InChI=1S/C12H18O7.H2O/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8;/h6-8H,5H2,1-4H3,(H,13,14);1H2/t6-,7+,8-,12+;/m0./s1 |
Standard InChIKey | ZFQRGFMVXLSLKZ-QCILGFJPSA-N |
Isomeric SMILES | CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)O)C.O |
SMILES | CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C.O |
Canonical SMILES | CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C.O |
Synonyms | (-)-2,3:4,6-DI-O-ISOPROPYLIDENE-2-KETO-L-GULONIC ACID MONOHYDRATE;2,3:4,6-DI-O-ISOPROPYLIDENE-2-KETO-L-GULONIC ACID MONOHYDRATE;(-)-2,3:4,6-DI-O-ISOPROPYLIDENE-ALPHA-L-XYLO-2-HEXULOFURANOSONIC ACID MONOHYDRATE;2,3:4,6-DI-O-ISOPROPYLIDENE-ALPHA-L-XYLO |
PubChem Compound | 16211407 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume